Indoxyl glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Renal Anemia

One major area of research focuses on the potential role of IG in renal anemia, a common complication of CKD. Studies have shown that IG, along with other uremic toxins (waste products that accumulate in the blood due to impaired kidney function), can inhibit the production of erythropoietin (EPO) by the kidneys PubMed: . EPO is a hormone that stimulates red blood cell production. This suggests that IG may contribute to anemia in CKD patients.

The mechanism by which IG might inhibit EPO production involves its interaction with a cellular receptor called the aryl hydrocarbon receptor (AHR) PubMed: . Activation of AHR by IG disrupts a signaling pathway that normally leads to EPO production under hypoxic (low oxygen) conditions.

Potential Biomarker for CKD

Another research area explores the potential of IG as a biomarker for CKD severity. Since IG levels increase in the blood of CKD patients, researchers are investigating whether measuring IG levels could provide a way to assess disease progression and guide treatment decisions.

Indoxyl Glucuronide in Other Research Applications

Beyond CKD research, indoxyl glucuronide has other potential scientific applications:

Bacterial Detection

Indoxyl glucuronide can be used as a chromogenic reagent for the specific detection of Escherichia coli (E. coli) in environmental samples PubMed: . The bacteria possess an enzyme that cleaves IG, releasing a compound that turns blue, allowing for easy identification of E. coli.

Bioconjugation Chemistry

Researchers are exploring the use of IG for controlled cross-linking of molecules in biological systems. This approach relies on the enzymatic cleavage of IG by β-glucuronidase, which triggers the formation of a colored dye. This process can be used to link molecules together with high spatial and temporal control PMC: .

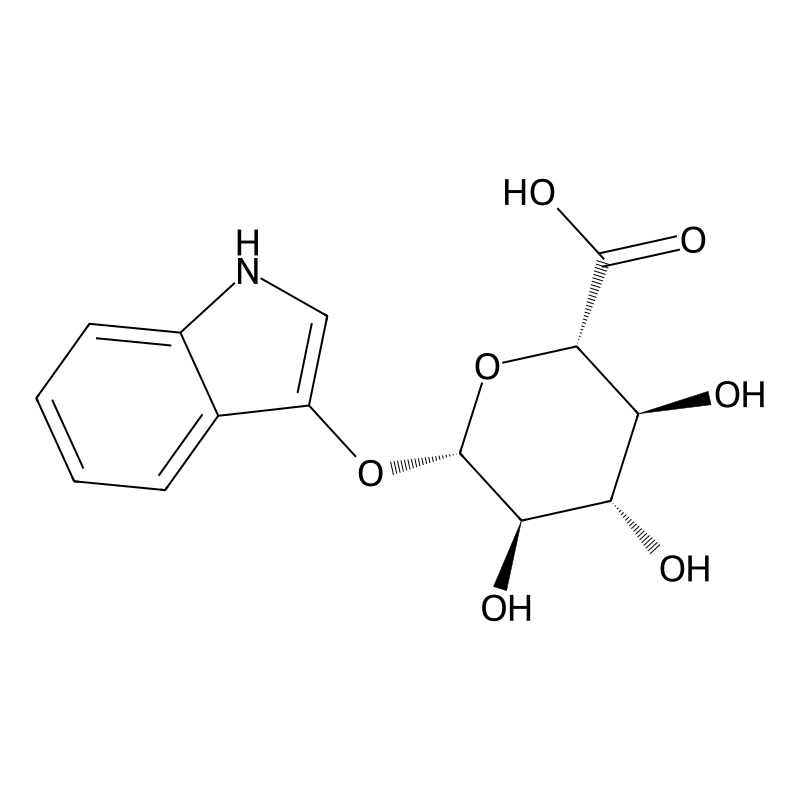

Indoxyl glucuronide is a significant metabolite derived from indole, primarily formed in the liver through the action of UDP-glucuronosyltransferase. It is known for its role as a protein-bound uremic toxin, which can contribute to various health issues, particularly in individuals with renal insufficiency. The chemical formula of indoxyl glucuronide is C₁₄H₁₅NO₇, and it is classified under glucuronides due to its glucuronic acid component. This compound has garnered attention in research due to its implications in chronic kidney disease and related cardiovascular complications .

Additionally, indoxyl glucuronide can react with other compounds through oxidative processes, leading to the formation of different derivatives that may exhibit unique biological activities .

Indoxyl glucuronide exhibits notable biological activities, particularly as a uremic toxin. It has been shown to inhibit hypoxia-inducible factor-dependent erythropoietin expression by activating the aryl hydrocarbon receptor pathway, which may contribute to anemia in chronic kidney disease patients . Furthermore, it has been implicated in promoting oxidative stress and inflammatory responses within vascular systems, potentially exacerbating cardiovascular diseases associated with renal dysfunction .

The synthesis of indoxyl glucuronide typically involves glucuronidation reactions where indole derivatives are treated with glucuronic acid derivatives in the presence of specific catalysts. For instance, one common method includes using acetobromo-α-D-glucuronic acid methyl ester along with mercury(II) oxide as a catalyst. This process yields various positional isomers of indoxyl glucuronide, each differing based on substituents at specific positions on the indole ring .

Another method involves selective oxidation techniques that convert indoxyl β-glucosides directly into their corresponding glucuronides under controlled conditions .

Indoxyl glucuronide has several applications in both clinical and research settings:

- Biomarker for Kidney Function: It serves as an indicator of renal function impairment due to its elevated levels in patients with chronic kidney disease.

- Analytical Chemistry: Its ability to form chromogenic products upon enzymatic treatment makes it useful for detecting specific bacterial strains like Escherichia coli in environmental samples .

- Pharmacological Research: Understanding its interaction with various biological pathways can lead to new therapeutic strategies for managing uremic toxins and related diseases.

Research indicates that indoxyl glucuronide interacts significantly with cellular receptors and pathways involved in inflammation and oxidative stress. It activates the aryl hydrocarbon receptor, which plays a crucial role in mediating responses to environmental toxins and regulating gene expression related to inflammation and cell survival . Additionally, studies have shown that it can influence endothelial cell interactions and promote vascular complications associated with chronic kidney disease .

Indoxyl glucuronide shares structural similarities with several other compounds derived from indole metabolism. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Indoxyl sulfate | C₁₄H₁₃N₁O₃S | Stronger association with cardiovascular diseases |

| Indole-3-acetic acid | C₉H₉NO₂ | Plant hormone; different biological roles |

| Indole-3-propionic acid | C₁₁H₁₃NO₂ | Neuroprotective properties; less toxic than indoxyl compounds |

| Indole-3-carboxylic acid | C₉H₉NO₂ | Involved in various metabolic pathways |

Indoxyl glucuronide is unique among these compounds due to its specific role as a uremic toxin and its direct impact on kidney function and cardiovascular health. Its protein-binding characteristics further differentiate it from other metabolites that may not exhibit similar binding profiles or health implications.

Chemical Synthesis Strategies from Precursors (D-Glucuronolactone, Indole Derivatives)

The chemical synthesis of indoxyl glucuronide represents a sophisticated multi-step process that has been developed primarily for research and analytical applications. The most established synthetic route involves an eight-step procedure utilizing readily available starting materials [8] [13] [18].

Primary Synthetic Route

The synthesis proceeds through eight distinct steps starting from D-glucuronolactone, anthranilic acid, and chloroacetic acid as principal precursors [8] [13]. D-glucuronolactone serves as the carbohydrate backbone, with its molecular formula C6H8O6 and molecular weight of 176.12 g/mol [14]. This lactone exhibits specific physical properties including a melting point of 176-178°C and optical rotation of +19.8° (c = 5.19) [14].

The synthesis pathway involves the construction of the indoxyl moiety through cyclization reactions starting from anthranilic acid derivatives. Anthranilic acid, chemically known as 2-aminobenzoic acid, serves as the aromatic precursor for indole ring formation [29]. The synthetic strategy employs chloroacetic acid as an alkylating agent to introduce the necessary carbon chain for subsequent cyclization [8].

Alternative Synthetic Approaches

Recent developments have explored alternative synthetic methodologies for indoxyl glucuronide preparation. One approach involves the selective oxidation of indoxyl glucosides to their corresponding glucuronides using 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) in combination with co-oxidants such as diiodosobenzene diacetate [17]. This method targets the primary hydroxyl group at the 6-position of the glucose moiety, converting it to the corresponding carboxylic acid functionality characteristic of glucuronic acid [17].

The oxidation process requires careful protection of sensitive functional groups, particularly the indole nitrogen and phenolic hydroxyl groups, which can interfere with the selective oxidation [17]. The synthesis involves sequential protection steps, including acetylation of hydroxyl groups and silylation of the indoxyl 5-hydroxyl position using tert-butyldimethylsilyl protecting groups [17].

Synthesis Parameters and Yields

| Synthetic Parameter | Value | Reference |

|---|---|---|

| Number of synthetic steps | 8 | [8] [13] |

| Starting materials | D-glucuronolactone, anthranilic acid, chloroacetic acid | [8] [13] |

| Scale capability | Large scale | [8] [13] [18] |

| Alternative route yield | 33% (after protection/deprotection) | [17] |

| Glucoside to glucuronide conversion | Variable (method dependent) | [17] |

Enzymatic Biosynthesis via UDP-Glucuronosyltransferases (UGTs)

Indoxyl glucuronide biosynthesis occurs primarily through enzymatic conjugation reactions catalyzed by UDP-glucuronosyltransferases in hepatic tissue [1] [10]. These microsomal enzymes facilitate the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to indoxyl substrates [16].

Enzymatic Mechanism

UDP-glucuronosyltransferases belong to the glycosyltransferase family (EC 2.4.1.17) and catalyze the nucleophilic attack of substrate hydroxyl groups on the anomeric carbon of UDP-glucuronic acid [16]. The reaction proceeds through an SN2 mechanism, resulting in inversion of configuration at the anomeric center to produce beta-glucuronide conjugates [16].

The enzymatic process requires the presence of UDP-glucuronic acid as the activated glucuronic acid donor and appropriate cofactors including magnesium ions [16]. The reaction occurs within the endoplasmic reticulum of hepatocytes, where UDP-glucuronosyltransferases are membrane-bound enzymes with their active sites oriented toward the luminal space [16].

Substrate Specificity and Kinetics

UDP-glucuronosyltransferases demonstrate broad substrate specificity, accepting compounds containing oxygen, nitrogen, sulfur, or carboxyl functional groups [16]. Indoxyl represents a phenolic substrate that undergoes O-glucuronidation at the 3-hydroxyl position of the indole ring system [1]. The enzymatic reaction exhibits Michaelis-Menten kinetics, with apparent Km values varying depending on the specific UDP-glucuronosyltransferase isoform involved [16].

Metabolic Regulation

The biosynthesis of indoxyl glucuronide is subject to metabolic regulation through substrate availability and enzyme induction mechanisms [7] [9]. Elevated levels of indoxyl sulfate, a related metabolite, correlate with increased production of indoxyl glucuronide, suggesting competitive or parallel metabolic pathways [7] [9]. The correlation between urinary indoxyl glucuronide and serum indoxyl sulfate levels indicates that enhanced indoxyl availability leads to increased glucuronidation activity [7] [9].

Industrial-Scale Production Challenges

The industrial-scale production of indoxyl glucuronide presents significant technical and economic challenges that have limited its commercial availability and increased production costs [20].

Raw Material Supply Chain Vulnerabilities

Industrial synthesis faces critical supply chain dependencies, particularly for specialized starting materials. The production relies heavily on bromine and chlorine compounds, with approximately 70% of global bromine supply originating from concentrated geographic regions including Arkansas and the Dead Sea region [20]. Supply disruptions in these areas directly impact production capacity and cost structures [20].

Indole derivatives, essential for synthesis, are primarily sourced from petrochemical feedstocks, with China accounting for 60% of global supply [20]. Environmental policy changes and regulatory shifts in major producing regions have caused significant price volatility, with increases of up to 40% documented during supply disruptions [20].

Manufacturing Process Limitations

The multi-step synthetic process presents scalability challenges due to the complexity of reaction conditions and purification requirements [8] [18]. The eight-step synthesis involves multiple protection and deprotection sequences, solvent changes, and chromatographic purifications that are difficult to implement efficiently on industrial scales [8] [18].

Temperature-controlled conditions are essential throughout the synthesis, requiring specialized equipment and increasing energy costs [20]. The compound's stability during processing and storage necessitates cold-chain logistics, with degradation occurring at temperatures above -20°C [20].

Quality Control and Regulatory Compliance

Industrial production must meet stringent purity standards, typically requiring ≥98% purity as determined by high-performance liquid chromatography [20]. These requirements necessitate extensive purification processes and analytical validation, increasing production costs and complexity [20].

Regulatory compliance presents additional challenges, with hazardous material classifications requiring specialized handling and documentation procedures [20]. International shipping regulations classify indoxyl glucuronide as a hazardous material under International Air Transport Association guidelines, complicating distribution logistics [20].

Economic and Technical Barriers

| Challenge Category | Specific Issues | Impact on Production |

|---|---|---|

| Raw Material Costs | Bromine price volatility (22% increase in 2022) | Increased production costs |

| Geographic Concentration | 80% of capacity in 5 facilities globally | Supply bottlenecks |

| Regulatory Compliance | Temperature-controlled shipping requirements | Increased logistics costs |

| Quality Standards | ≥98% purity requirements | Enhanced purification needs |

| Scale-up Limitations | Multi-step synthesis complexity | Reduced production efficiency |

The concentration of manufacturing capacity in a limited number of facilities creates additional vulnerabilities, with single-point failures capable of disrupting global supply [20]. A documented facility fire in 2022 eliminated 25% of global production capacity for six months, demonstrating the fragility of current manufacturing infrastructure [20].